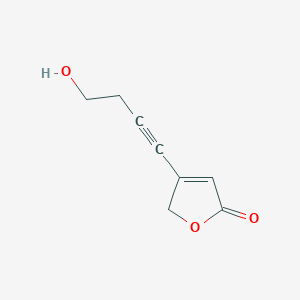

4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a furan ring substituted with a hydroxybutynyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one can be achieved through several synthetic routes. One common method involves the alkylation of furan with a suitable butynyl halide, followed by hydrolysis to introduce the hydroxy group. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or copper may be employed to facilitate the alkylation and hydrolysis steps. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acetone or water.

Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst in ethanol or methanol.

Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) in solvents like acetic acid or dichloromethane (DCM).

Major Products Formed

Oxidation: Formation of 4-(4-Oxobut-1-yn-1-yl)furan-2(5H)-one.

Reduction: Formation of 4-(4-Hydroxybut-1-en-1-yl)furan-2(5H)-one or 4-(4-Hydroxybutyl)furan-2(5H)-one.

Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydroxybutynyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one: Unique due to the presence of both a furan ring and a hydroxybutynyl group.

4-(4-Hydroxybut-1-en-1-yl)furan-2(5H)-one: Similar structure but with an alkene instead of an alkyne.

4-(4-Hydroxybutyl)furan-2(5H)-one: Similar structure but with an alkane instead of an alkyne.

Uniqueness

This compound is unique due to its combination of a furan ring and a hydroxybutynyl group, which imparts distinct chemical reactivity and potential applications. The presence of the alkyne moiety allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Biological Activity

4-(4-Hydroxybut-1-yn-1-yl)furan-2(5H)-one, a compound with a unique structure featuring a furan ring and an alkyne substituent, has garnered attention for its potential biological activities. This article summarizes the available research on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a furan moiety linked to a hydroxybutynyl group, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of furan and thiophene have shown effectiveness against various bacterial strains. A study highlighted that certain furan-based compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 50 µg/mL against Bacillus cereus .

| Compound Name | Biological Activity | Assay Type | Organism | Results |

|---|---|---|---|---|

| This compound | Antimicrobial | Broth microdilution | Bacillus cereus | MIC: 50 µg/mL |

Anti-inflammatory Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) production in LPS-stimulated microglial cells. The IC50 values for related compounds ranged from 12.8 µM to 98.5 µM .

| Compound Name | Biological Activity | Assay Type | Cell Line | IC50 (µM) |

|---|---|---|---|---|

| This compound | Anti-inflammatory | Colorimetric | RAW 264.7 | 41.82 |

| Related Compound | Anti-inflammatory | Colorimetric | BV-2 microglial cells | 79.5 |

Cytotoxicity

Cytotoxic effects have been observed in various cancer cell lines. The cytotoxicity of structurally related compounds was assessed using the Resazurin reduction assay, yielding IC50 values indicating potential therapeutic applications against tumor cells .

| Compound Name | Biological Activity | Assay Type | Cell Line | IC50 (µM) |

|---|---|---|---|---|

| This compound | Cytotoxicity | Resazurin reduction | CEM/ADR5000 | 21.09 |

Case Studies

One notable study focused on the synthesis and evaluation of various derivatives of furan compounds, including those with hydroxybutynyl substituents. These derivatives were tested for their biological activities, revealing promising results in terms of antimicrobial and anti-inflammatory effects .

Properties

CAS No. |

920531-31-3 |

|---|---|

Molecular Formula |

C8H8O3 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

3-(4-hydroxybut-1-ynyl)-2H-furan-5-one |

InChI |

InChI=1S/C8H8O3/c9-4-2-1-3-7-5-8(10)11-6-7/h5,9H,2,4,6H2 |

InChI Key |

PFQBUDGWRIMNHA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC(=O)O1)C#CCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.